molecular formula C10H13NS2 B6179785 methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine CAS No. 2613383-44-9

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine

Cat. No.: B6179785
CAS No.: 2613383-44-9
M. Wt: 211.3
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Description

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes a thieno[3,2-b]thiophene moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine typically involves the condensation of thieno[3,2-b]thiophene with appropriate amine precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine is unique due to its specific thieno[3,2-b]thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

2613383-44-9

Molecular Formula

C10H13NS2

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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